molecular formula C5H10FNO B14028378 (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol

(3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol

Cat. No.: B14028378
M. Wt: 119.14 g/mol
InChI Key: VDOLWAQYIDIFME-RFZPGFLSSA-N
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Description

(3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a fluorine atom attached to a pyrrolidine ring, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol typically involves stereoselective reactions to ensure the correct chiral configuration. One common method includes the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: PCC, potassium permanganate (KMnO4)

    Reducing agents: LiAlH4, sodium borohydride (NaBH4)

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

(3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: A structurally similar compound with a hydroxyl group instead of a fluorine atom.

    (3R,4R)-4-Methylpyrrolidin-3-ol: Another analog with a methyl group in place of the fluorine atom.

Uniqueness

The presence of the fluorine atom in (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These characteristics make it a valuable compound in drug design and other applications where enhanced binding affinity and stability are desired .

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

(3R,4R)-4-fluoro-1-methylpyrrolidin-3-ol

InChI

InChI=1S/C5H10FNO/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

VDOLWAQYIDIFME-RFZPGFLSSA-N

Isomeric SMILES

CN1C[C@H]([C@@H](C1)F)O

Canonical SMILES

CN1CC(C(C1)F)O

Origin of Product

United States

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